1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone

Description

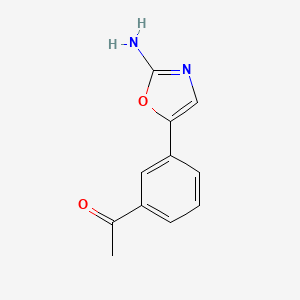

1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone is a heterocyclic organic compound featuring an ethanone (acetyl) group attached to a phenyl ring substituted at the 3-position with a 2-aminooxazole moiety. This structure combines the aromatic properties of the phenyl group with the electron-rich, biologically active oxazole ring. highlights its inclusion in a series of 1,3-oxazol derivatives investigated for cancer therapy, suggesting its role in modulating enzymatic or receptor activity .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-[3-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)8-3-2-4-9(5-8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13) |

InChI Key |

LWVUSNUKLJCZCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone typically involves the formation of the oxazole ring followed by the introduction of the amino group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) can yield oxazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced oxazole compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the oxazole ring.

Scientific Research Applications

1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone has been explored for various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(3-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that oxazole derivatives can interact with proteins such as cyclin-dependent kinases (CDKs) and estrogen receptors, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

- 1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone (): This analogue replaces the amino group with a sulfonamide-linked methoxy-phenyl substituent. The ethylsulfonyl group enhances hydrophilicity and may influence binding affinity in cancer targets compared to the simpler amino group in the parent compound .

- 1-(3-Acetyl-2-hydroxy-5-methylphenyl)ethanone (): While lacking the oxazole ring, this compound features a diacetylated phenolic structure. The hydroxyl and methyl groups increase solubility in polar solvents, contrasting with the lipophilic oxazole-containing parent compound .

Oxazole vs. Thiazole Analogues

- 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (): Replacing oxazole’s oxygen with sulfur (thiazole) alters electronic properties and bioavailability.

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): The methyl group on the thiazole ring increases steric hindrance, which may reduce binding efficiency to enzymes like kinases compared to the parent oxazole compound .

Oxadiazole-Based Compounds

- 1-(2-(4-(Dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (): Oxadiazoles are more rigid and electron-deficient than oxazoles. This compound demonstrated potent antibacterial activity against S. aureus and P. aeruginosa, suggesting that oxadiazole derivatives may outperform oxazole analogues in antimicrobial applications .

Pyrazole and Imidazole Derivatives

- 1-(3-(5-Chloro-2-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone (): Pyrazole derivatives with chloro and hydroxy substituents showed significant anti-inflammatory and antimicrobial activities, indicating that ring saturation (4,5-dihydro) may enhance therapeutic efficacy compared to planar oxazole systems .

- LY171883 (): A tetrazole-containing ethanone derivative acts as a leukotriene D4 antagonist. The tetrazole ring’s acidity and metal-binding capacity contrast with the aminooxazole’s basicity, illustrating how heterocycle choice dictates target specificity .

Physicochemical and Pharmacokinetic Comparisons

Notes:

- LogP values estimated using fragment-based methods. The parent compound’s lower LogP suggests better aqueous solubility than thiazole analogues.

- Thiazole and oxadiazole derivatives generally exhibit higher metabolic stability due to sulfur or nitrogen-rich rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.